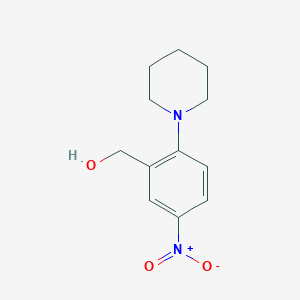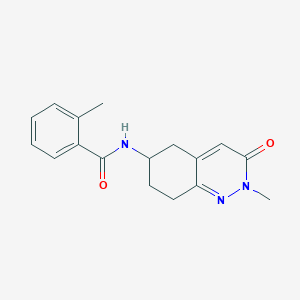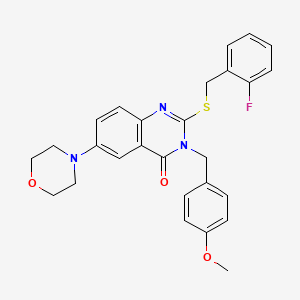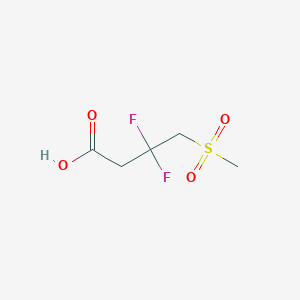
1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-N-methylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex procedures that typically include multiple steps, such as etherification, oximation, Beckmann rearrangement, and catalytic hydrogenation. For example, the preparation of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide illustrates the intricate steps required to synthesize compounds with similar molecular frameworks, involving reactions from simple starting materials like rotenone and dimethyloxosulphonium methylide, identified by techniques such as NMR and MS, and confirmed via X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the title compound is characterized using advanced techniques like H-1-NMR, C-13-NMR, H RMS, and single-crystal X-ray diffraction. For instance, a related compound's crystal structure was determined to belong to the monoclinic system, revealing insights into its geometric configuration and intermolecular interactions, which include hydrogen bonding and weak pi-pi interactions that contribute to the stability and properties of the compound (霍静倩 et al., 2016).
Chemical Reactions and Properties
Compounds of this nature engage in a variety of chemical reactions, leading to diverse derivatives with unique properties. For example, reactions involving aminoanthraquinones, urea, or dimethylacetamide can produce a series of compounds with significant biological activity, highlighting the compound's chemical versatility and its potential as a precursor for pharmacologically active molecules (Bu et al., 2001).
Physical Properties Analysis
The physical properties of compounds like “1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-N-methylindoline-2-carboxamide” can be inferred from related compounds, focusing on attributes like crystal system, space group, cell parameters, and density. These properties are crucial for understanding the compound's stability, solubility, and suitability for various applications (霍静倩 et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and potential interactions, play a vital role in the compound's applicability in various chemical reactions and its behavior under different conditions. Detailed studies on related compounds can provide insights into the mechanisms and conditions favoring specific reactions, enabling the synthesis of targeted derivatives with desired properties (Bu et al., 2001).
properties
IUPAC Name |
1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-22(2)12-15-8-6-10-18(20(15)28-22)27-13-19(25)24-16-9-5-4-7-14(16)11-17(24)21(26)23-3/h4-10,17H,11-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCUEVMBNGJHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3C(CC4=CC=CC=C43)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-N-methylindoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
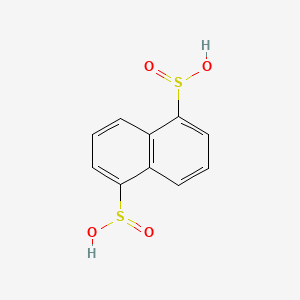
![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)
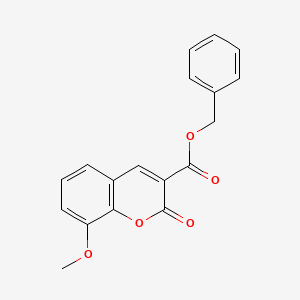
![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)
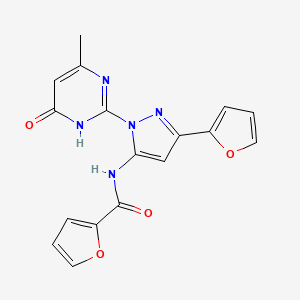

![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)
![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)
